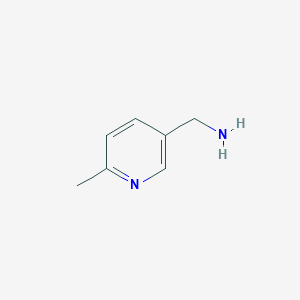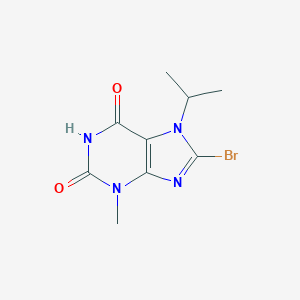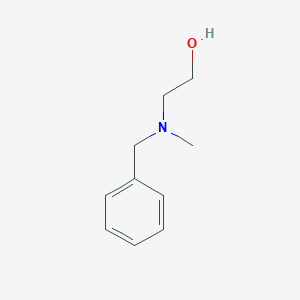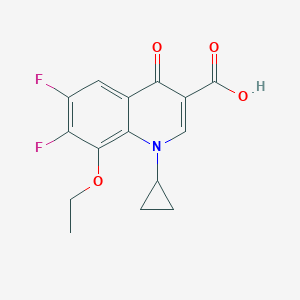
1-环丙基-8-乙氧基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorinated quinolones involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One example includes the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, showcasing the complexity and yield challenges in these syntheses, with overall yields reported around 48% (Liu Zhe, 2001).
Molecular Structure Analysis
Quinolones' structure-activity relationship (SAR) studies highlight the critical role of substitutions at specific positions on the quinoline ring. These modifications significantly impact their chemical behavior and biological activity, with the presence of cyclopropyl and fluorine atoms being particularly important for enhancing activity and stability (P. Senthilkumar et al., 2008).
Chemical Reactions and Properties
Fluorinated quinolones participate in regioselective displacement reactions, where nucleophilic substitutions can occur at specific positions depending on the reactants and conditions used. This regioselectivity allows for the introduction of various functional groups, enhancing the compound's chemical versatility and potential applications (K. Shibamori et al., 1990).
Physical Properties Analysis
The melting and dissociation properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been studied to improve crystallization and purification processes in industrial manufacturing, indicating the significance of these physical properties in practical applications (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The photochemical behavior of quinolones in aqueous solutions reveals insights into their stability and reactivity under light exposure. Studies on compounds like ciprofloxacin, which shares a similar quinolone structure, show low-efficiency substitutions and minor decarboxylation processes under irradiation, highlighting the influence of structural features on their chemical properties (M. Mella et al., 2001).
科学研究应用
抗氧化应用
研究已经强调了类似于乙氧基喹啉的类似物(如1,2-二氢-6-乙氧基-2,2,4-三甲基喹啉)在保护鱼粉中的多不饱和脂肪酸免受氧化的重要性。这种保护对于防止高度不饱和度的鱼粉自发燃烧至关重要。在这些类似物中,与乙氧基喹啉在结构和功效上密切相关的羟基喹啉在鱼粉中显示出强大的抗氧化性能,表明类似喹啉衍生物在食品保鲜和稳定性增强方面具有潜在应用。乙氧基喹啉转化为氧化产物(如二聚氧化耦合产物和醌酮)在鱼粉中,这两种产物都是强效抗氧化剂,突显了这些化合物可能提供的强大抗氧化机制,潜在地延伸到类似应用(de Koning, 2002)。
抗菌和抗真菌应用
对天然羧酸及其在生物活性中的结构影响的研究揭示了它们在抗菌和抗真菌应用中的潜力。具体来说,苯甲酸、肉桂酸等化合物显示出不同程度的抗菌性能。这表明结构相关的羧酸,包括1-环丙基-8-乙氧基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸的衍生物,可以用于探索其抗菌和抗真菌功效,为基于结构活性关系开发新的治疗剂或防腐剂提供基础(Godlewska-Żyłkiewicz等,2020)。
环境修复
酶已被认识到在降解或转化废水中难降解化合物方面具有能力,氧化还原中介物显著增强了这一过程的效率。酶(如漆酶和过氧化物酶)与氧化还原中介物结合,用于有机污染物的处理,展示了利用1-环丙基-8-乙氧基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸的衍生物采用类似策略的潜力。这些化合物可以作为酶反应中的底物或介质,用于环境修复,有助于降解污染物并增强水处理技术(Husain & Husain, 2007)。
生物催化剂抑制研究
羧酸对微生物生物催化剂的抑制作用在生物可再生化学品生产中是一个重要问题。了解羧酸对微生物细胞的抑制机制(如与膜损伤和内部pH降低有关)对于开发用于工业应用的强大微生物菌株至关重要。1-环丙基-8-乙氧基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸的衍生物可以用于研究其与微生物细胞的相互作用,为克服生物催化剂抑制和增强生物可再生品生产提供见解(Jarboe, Royce, & Liu, 2013)。
安全和危害
未来方向
属性
IUPAC Name |
1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCGNDAHQOQPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

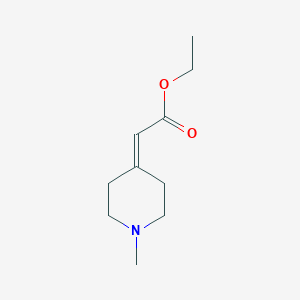
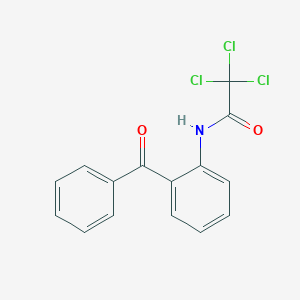
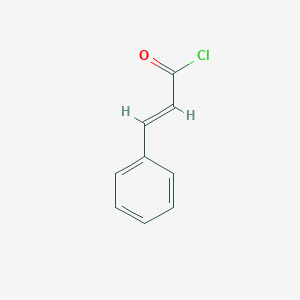
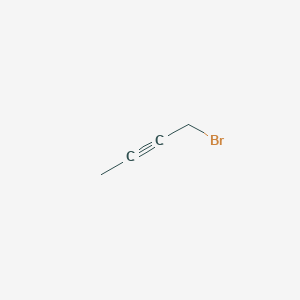
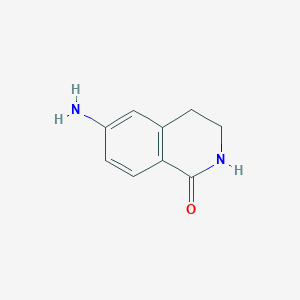
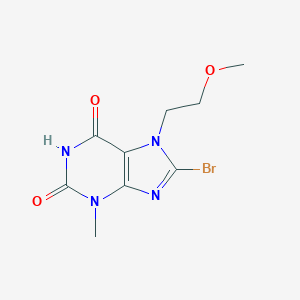
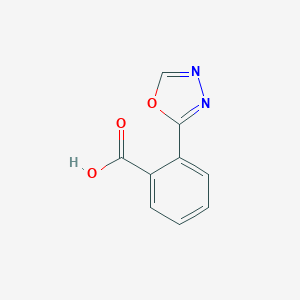
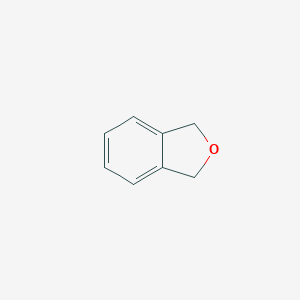
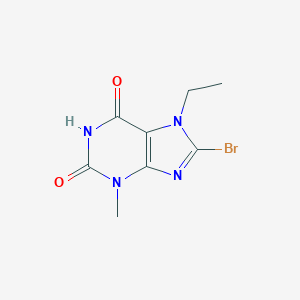
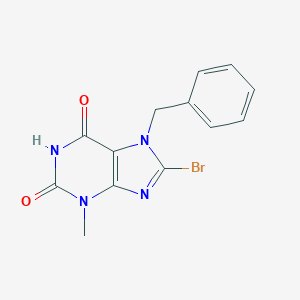
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
